Cas no 2228125-89-9 (methyl 2-amino-2-(2-fluoro-4-nitrophenyl)acetate)

Methyl 2-amino-2-(2-fluoro-4-nitrophenyl)acetate is a fluorinated aromatic compound featuring both amino and nitro functional groups, making it a versatile intermediate in organic synthesis. The presence of the electron-withdrawing nitro and fluorine groups enhances its reactivity in nucleophilic substitution and reduction reactions, while the ester moiety allows for further functionalization. This compound is particularly valuable in pharmaceutical and agrochemical research, where its structural motifs are often employed in the development of bioactive molecules. Its well-defined reactivity profile and stability under standard handling conditions make it a reliable building block for constructing complex heterocyclic and aromatic frameworks.
methyl 2-amino-2-(2-fluoro-4-nitrophenyl)acetate structure
2228125-89-9 structure
Product Name:methyl 2-amino-2-(2-fluoro-4-nitrophenyl)acetate
CAS No:2228125-89-9
MF:C9H9FN2O4
MW:228.177165746689
CID:5973216
PubChem ID:165974397
Update Time:2025-05-23

methyl 2-amino-2-(2-fluoro-4-nitrophenyl)acetate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-amino-2-(2-fluoro-4-nitrophenyl)acetate
    • EN300-1757673
    • 2228125-89-9
    • Inchi: 1S/C9H9FN2O4/c1-16-9(13)8(11)6-3-2-5(12(14)15)4-7(6)10/h2-4,8H,11H2,1H3
    • InChI Key: ORGFCHYNSVSQRP-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1C(C(=O)OC)N)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 228.05463493g/mol
  • Monoisotopic Mass: 228.05463493g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 98.1Ų

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Additional information on methyl 2-amino-2-(2-fluoro-4-nitrophenyl)acetate

Methyl 2-Amino-2-(2-Fluoro-4-Nitrophenyl)acetate: An Overview of CAS No. 2228125-89-9

Methyl 2-amino-2-(2-fluoro-4-nitrophenyl)acetate (CAS No. 2228125-89-9) is a versatile compound with significant potential in various fields, including pharmaceuticals, chemical synthesis, and materials science. This compound is characterized by its unique structure, which includes a fluoro-substituted phenyl ring and an amino group, making it a valuable intermediate in the synthesis of more complex molecules.

The chemical formula of methyl 2-amino-2-(2-fluoro-4-nitrophenyl)acetate is C10H10FN3O3. Its molecular weight is approximately 237.19 g/mol. The compound is a white to off-white solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). These properties make it suitable for use in a wide range of applications, from laboratory research to industrial processes.

In the context of pharmaceutical research, methyl 2-amino-2-(2-fluoro-4-nitrophenyl)acetate has shown promise as a key intermediate in the synthesis of novel drugs. Recent studies have focused on its potential as a precursor for the development of anti-inflammatory and anti-cancer agents. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported the synthesis of a series of derivatives from this compound, which exhibited potent anti-inflammatory activity in vitro and in vivo. The fluoro-substituted phenyl ring and the amino group contribute to the enhanced biological activity by improving the compound's binding affinity to specific receptors.

Beyond pharmaceutical applications, methyl 2-amino-2-(2-fluoro-4-nitrophenyl)acetate has also been explored for its use in materials science. Its unique electronic properties make it an attractive candidate for the development of functional materials such as organic semiconductors and photovoltaic materials. A recent study published in the Journal of Materials Chemistry C demonstrated that derivatives of this compound can be used to enhance the performance of organic solar cells by improving charge transport properties and stability under various environmental conditions.

The synthesis of methyl 2-amino-2-(2-fluoro-4-nitrophenyl)acetate typically involves several steps, including the nitration of a fluoro-substituted phenyl derivative followed by esterification and amino group introduction. The choice of reagents and reaction conditions is crucial for achieving high yields and purity. Researchers have optimized these processes to ensure that the compound can be produced efficiently on both laboratory and industrial scales.

In terms of safety and handling, while methyl 2-amino-2-(2-fluoro-4-nitrophenyl)acetate is not classified as a hazardous material, it should be handled with care to avoid exposure to skin or inhalation. Proper personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn during handling. Additionally, it is important to store the compound in a cool, dry place away from direct sunlight and incompatible materials.

The market demand for methyl 2-amino-2-(2-fluoro-4-nitrophenyl)acetate has been steadily increasing due to its diverse applications. Key players in the chemical industry are investing in research and development to explore new uses for this compound and improve its production processes. This trend is expected to continue as more studies highlight its potential benefits in various fields.

In conclusion, methyl 2-amino-2-(2-fluoro-4-nitrophenyl)acetate (CAS No. 2281589-9) is a multifaceted compound with significant potential in pharmaceuticals, chemical synthesis, and materials science. Its unique structure and properties make it an essential intermediate for the development of novel drugs and functional materials. Ongoing research continues to uncover new applications and optimize its production methods, ensuring its relevance in both academic and industrial settings.

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